molecular formula C15H26N2O9 B581882 tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate CAS No. 1310278-53-5

tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B581882
CAS No.: 1310278-53-5
M. Wt: 378.378
InChI Key: CFUMDLIQNLTSLJ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate: is a complex organic compound with a molecular weight of 378.38 g/mol. It is known for its multifaceted applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate typically involves multiple steps, starting with the reaction of 3-aminopyrrolidine with tert-butyl chloroformate to form the tert-butyl carbamate derivative. This is followed by the esterification of 2-hydroxypropane-1,2,3-tricarboxylic acid with the resulting compound under controlled conditions.

Industrial Production Methods

In an industrial setting, the production process is scaled up, ensuring precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Conversion of the amine group to a nitro group.

  • Reduction: : Reduction of the nitro group to an amine.

  • Substitution: : Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reagents are hydrogen gas (H₂) and palladium on carbon (Pd/C).

  • Substitution: : Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are used.

Major Products Formed

  • Oxidation: : Nitro derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Various esters and amides.

Scientific Research Applications

Tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate: is extensively used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications in medicinal chemistry include the development of new drugs targeting various diseases.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate: is unique due to its complex structure and multifunctional properties. Similar compounds include tert-butyl 3-aminopiperidine-1-carboxylate and 2-hydroxypropane-1,2,3-tricarboxylic acid derivatives. These compounds share structural similarities but differ in their functional groups and applications.

Properties

IUPAC Name

tert-butyl 3-aminopyrrolidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.C6H8O7/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h7H,4-6,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUMDLIQNLTSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704138
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--tert-butyl 3-aminopyrrolidine-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310278-53-5
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--tert-butyl 3-aminopyrrolidine-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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